molecular formula C20H21N3O2S3 B2952209 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 683779-93-3

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2952209
CAS No.: 683779-93-3
M. Wt: 431.59
InChI Key: BOVZZNORCKYJNL-UHFFFAOYSA-N
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Description

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a thiophen-2-yl group, and a piperidin-1-yl ethyl sulfanyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidin-4-one core.

    Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group is introduced through a substitution reaction, often using thiophene derivatives and suitable catalysts.

    Attachment of the Piperidin-1-yl Ethyl Sulfanyl Group:

    Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and prop-2-en-1-yl groups, leading to the formation of sulfoxides and epoxides, respectively.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiophen-2-yl and piperidin-1-yl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and epoxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carboxylic acid
  • 2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}acetic acid

Uniqueness

2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of functional groups, which imparts specific chemical and biological properties

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S3/c1-2-8-23-19(25)17-14(15-7-6-11-26-15)12-27-18(17)21-20(23)28-13-16(24)22-9-4-3-5-10-22/h2,6-7,11-12H,1,3-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVZZNORCKYJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCC3)SC=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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